Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of 1,3,5-trisubstituted pyrazoles . The reaction conditions often involve mild temperatures and the use of solvents like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(2-fluorophenyl)pyrazole-3-carboxylate
- Ethyl 5-amino-1-(2-chlorophenyl)pyrazole-3-carboxylate
- Ethyl 5-amino-1-(2-bromophenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate is unique due to the presence of the methylsulfonyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C13H15N3O4S |
---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H15N3O4S/c1-3-20-13(17)9-8-12(14)16(15-9)10-6-4-5-7-11(10)21(2,18)19/h4-8H,3,14H2,1-2H3 |
InChI Key |
ZZXWUMOPASWMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2S(=O)(=O)C |
Origin of Product |
United States |
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